(R)-2-Amino-4-(3-bromophenyl)butanoic acid
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Overview
Description
®-2-Amino-4-(3-bromophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(3-bromophenyl)butanoic acid typically involves the use of brominated aromatic compounds and amino acid precursors. One common method involves the bromination of phenylalanine derivatives followed by further chemical modifications to introduce the desired functional groups. The reaction conditions often include the use of bromine or bromine-containing reagents in an acidic medium to achieve selective bromination .
Industrial Production Methods
Industrial production of ®-2-Amino-4-(3-bromophenyl)butanoic acid may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(3-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
®-2-Amino-4-(3-bromophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(3-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-4-(3-bromophenyl)butanoic acid
- ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
®-2-Amino-4-(3-bromophenyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-2-amino-4-(3-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
OZPBGRHRYRFRRJ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(C(=O)O)N |
Origin of Product |
United States |
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